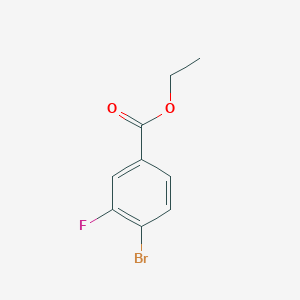

Ethyl 4-bromo-3-fluorobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-bromo-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDINDBNRZWUYBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608471 | |

| Record name | Ethyl 4-bromo-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1130165-74-0 | |

| Record name | Benzoic acid, 4-bromo-3-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1130165-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-bromo-3-fluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1130165740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-bromo-3-fluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 4-bromo-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 4-BROMO-3-FLUOROBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Studies

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. In this reaction, a nucleophile displaces a halide ion from the aromatic ring. The presence of electron-withdrawing groups on the ring facilitates this reaction by stabilizing the negatively charged intermediate, known as the Meisenheimer complex. masterorganicchemistry.com

The bromine atom at the C-4 position of Ethyl 4-bromo-3-fluorobenzoate is susceptible to displacement by various nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the adjacent fluorine atom and the ethyl ester group.

Common nucleophiles that can displace the bromine atom include amines, thiols, and alkoxides. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of C-N bonds by reacting the aryl bromide with amines. This reaction is instrumental in synthesizing a variety of amino-substituted derivatives. beilstein-journals.orgchemspider.com

Another important set of reactions involving the bromine atom are palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira couplings.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. smolecule.com This method is widely used to synthesize biaryl compounds.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, also using a palladium catalyst and a copper(I) co-catalyst, to form a substituted alkyne. wikipedia.orgmdpi.com The Sonogashira reaction is a powerful tool for constructing complex molecular architectures. wikipedia.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions at the Bromine Position

| Nucleophile/Reagent | Reaction Type | Product Type |

|---|---|---|

| Amines | Buchwald-Hartwig Amination | Aryl amines |

| Boronic Acids/Esters | Suzuki Coupling | Biaryls |

| Terminal Alkynes | Sonogashira Coupling | Substituted Alkynes |

| Thiols | Nucleophilic Substitution | Aryl sulfides |

| Alkoxides | Nucleophilic Substitution | Aryl ethers |

While the bromine atom is generally more reactive towards displacement in many cross-coupling reactions, the fluorine atom can also participate in nucleophilic aromatic substitution, particularly under forcing conditions or with highly reactive nucleophiles. In the context of SNAr reactions, aryl fluorides can be more reactive than other aryl halides. uomustansiriyah.edu.iqwyzant.com This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which is accelerated by the high electronegativity of fluorine. wyzant.comstackexchange.com The strong electron-withdrawing inductive effect of fluorine stabilizes the intermediate Meisenheimer complex, thus lowering the activation energy of this step. stackexchange.com Even non-activated aryl fluorides have been shown to react with certain nucleophiles. researchgate.netrsc.org

Displacement of the Bromine Atom

Reactions Involving the Ester Functionality

The ethyl ester group of this compound can undergo several common transformations, providing another avenue for derivatization.

The ester can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-3-fluorobenzoic acid, under either acidic or basic conditions (saponification). smolecule.comacs.org This reaction is a fundamental transformation in organic synthesis, as the resulting carboxylic acid can be further modified. For example, it can be converted to an acyl chloride, which is a more reactive species for acylation reactions.

Table 2: Conditions for Hydrolysis of this compound

| Condition | Reagents | Product |

|---|---|---|

| Acidic | H₂O, H⁺ (e.g., H₂SO₄) | 4-bromo-3-fluorobenzoic acid |

The ester group can be reduced to a primary alcohol, (4-bromo-3-fluorophenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.com Weaker reducing agents such as sodium borohydride (B1222165) are generally not effective for the reduction of esters. The resulting benzyl (B1604629) alcohol can then be used in a variety of subsequent reactions.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. acs.org This reaction is typically catalyzed by an acid or a base. Transesterification allows for the synthesis of a variety of different esters of 4-bromo-3-fluorobenzoic acid, which may have different physical or chemical properties.

Reduction to Alcohols

Functionalization of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in this compound is governed by the electronic and steric effects of its three substituents: the ethyl ester (-COOEt), the bromo (-Br) group, and the fluoro (-F) group. The ester group is a deactivating, meta-directing substituent due to its electron-withdrawing nature. The halogen atoms, fluorine and bromine, are also deactivating but are ortho-, para-directing. The interplay of these effects dictates the regioselectivity of further substitutions.

While the starting material is already halogenated, further electrophilic aromatic substitution (EAS) reactions like nitration, sulfonation, or Friedel-Crafts reactions are theoretically possible, although specific examples in the literature are sparse. The directing effects of the existing substituents determine the position of any new electrophilic attack. The fluorine atom at C-3 and the bromine atom at C-4 are ortho-, para-directing, while the ethyl ester at C-1 is meta-directing.

The potential sites for electrophilic attack are C-2, C-5, and C-6. The C-2 position is ortho to the ester and ortho to the fluorine, and meta to the bromine. The C-6 position is ortho to the ester and meta to the fluorine. The C-5 position is para to the ester, ortho to the bromine, and meta to the fluorine. The presence of the deactivating ester group generally makes further EAS reactions challenging, often requiring harsh conditions. The fluorine atom, however, can enhance the reactivity of the aromatic ring towards electrophiles compared to other halogens. smolecule.com

In related systems, such as the synthesis of precursors for 2-bromo-3-fluorobenzoic acid, nitration is performed on m-fluorobenzotrifluoride. google.com This suggests that under forcing conditions, nitration of this compound would likely occur, with the regiochemical outcome dictated by a complex balance of the directing effects.

Table 1: Directing Effects of Substituents on this compound for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| -COOEt | C-1 | Electron-withdrawing (deactivating) | meta (to C-3, C-5) |

| -F | C-3 | Electron-withdrawing (deactivating), resonance-donating | ortho, para (to C-2, C-4, C-6) |

| -Br | C-4 | Electron-withdrawing (deactivating), resonance-donating | ortho, para (to C-3, C-5) |

Modern synthetic chemistry has increasingly utilized radical reactions for C-H functionalization. For halo-aromatic esters like this compound, radical pathways offer alternative methods for derivatization that are complementary to traditional ionic reactions. One potential pathway involves the generation of an aromatic radical cation via photoredox catalysis. Electron-rich arenes can undergo single electron oxidation by a photoredox catalyst to form highly reactive cation radicals, which can then engage with various nucleophiles. acs.org

Another possibility is the homolytic cleavage of the C-Br bond to generate an aryl radical. This approach is key in certain ruthenium-catalyzed meta-selective C-H alkylations, where the homolytic cleavage of an α-halo carbonyl's C-Br bond initiates the radical process. rsc.org Although direct radical functionalization of this compound is not widely documented, the principles of radical chemistry suggest its potential as a substrate in such transformations, offering pathways to novel structures. ethernet.edu.et

Electrophilic Aromatic Substitution Beyond Halogenation

Synthesis of Complex Molecular Architectures

The true synthetic utility of this compound is demonstrated by its role as a foundational building block in the synthesis of more complex molecules, including various heterocyclic systems and pharmacologically active compounds.

The functional groups of this compound serve as handles for constructing fused and non-fused heterocyclic rings. The ester can be converted to an amide, hydrazide, or other functionalities that can participate in cyclization reactions. The bromine atom is an excellent leaving group for cross-coupling reactions or can be displaced in nucleophilic aromatic substitution (SNAr) reactions to initiate ring formation.

For instance, a related precursor, 2-bromo-4-phenoxybenzoic acid, is reacted with ethyl isocyanoacetate in the presence of 1,1'-carbonyldiimidazole (B1668759) to form an oxazole (B20620) intermediate. google.com This demonstrates a powerful strategy for heterocycle synthesis where the carboxylate group is activated and then reacted with a suitable bifunctional reagent. In another example, a derivative of the corresponding methyl ester, methyl 4-((4-bromo-3-oxobutyl)amino)-3-fluorobenzoate, is used as a key intermediate in the synthesis of pyrrolo[2,3-d]pyrimidines. core.ac.uk These examples highlight the versatility of the bromo-fluorobenzoate scaffold in constructing diverse nitrogen-containing heterocyclic cores, which are prevalent in medicinal chemistry. mdpi.commdpi.com

Table 2: Examples of Heterocycle Synthesis from Related Benzoate (B1203000) Precursors

| Precursor Type | Reagents | Heterocyclic Product | Reference |

| Bromo-phenoxybenzoic acid | Ethyl isocyanoacetate, DBU | Oxazole | google.com |

| Amino-fluorobenzoate derivative | HBr/Acetic Acid | Pyrrolo[2,3-d]pyrimidine | core.ac.uk |

| Ethyl 4,4-difluoro-4-phenoxyacetoacetate | o-phenylenediamine | 1,5-Benzodiazepin-2-one | nih.gov |

The strategic arrangement of functional groups makes this compound and its methyl analogue valuable starting materials in multi-step syntheses of complex target molecules, particularly pharmaceuticals.

A prominent example is the synthesis of Roxadustat, a drug used to treat anemia. The synthesis commences with methyl 2-bromo-4-fluorobenzoate, a close analogue of the title compound. In the initial step, the fluorine atom is displaced by phenol (B47542) in an SNAr reaction. The resulting 2-bromo-4-phenoxybenzoic acid (after hydrolysis) undergoes a sequence of transformations, including the formation of an oxazole ring and subsequent cyclizations, to build the complex isoquinoline (B145761) core of the final drug molecule. google.com

Another significant application is in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). Ethyl 4-[¹⁸F]fluorobenzoate, an isotopologue of a related compound, is synthesized and subsequently converted into [¹⁸F]fluorobenzohydrazide. rsc.org This hydrazide is a key building block that can be conjugated to biomolecules, demonstrating the utility of the fluorobenzoate core in creating advanced diagnostic agents. rsc.org These multi-step sequences underscore the importance of this compound as a versatile platform for accessing high-value, complex chemical entities.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of Ethyl 4-bromo-3-fluorobenzoate in solution. By analyzing the spectra from various NMR experiments, a complete assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound is expected to display distinct signals for the ethyl group and the three protons on the aromatic ring. The chemical shifts (δ) are influenced by the electronic effects of the bromine, fluorine, and ethyl ester substituents. The signals for the ethyl group are characteristic: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from coupling to each other.

The aromatic region is more complex due to the substitution pattern. The proton at C-5 is adjacent to the bromine and a hydrogen, the proton at C-6 is between two hydrogens, and the proton at C-2 is adjacent to the fluorine and a hydrogen. The fluorine atom will cause additional splitting (H-F coupling) for nearby protons, primarily H-2.

Based on data from analogous compounds, the predicted ¹H NMR data in a solvent like CDCl₃ are summarized in the table below. rsc.orgrsc.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | ~ 7.9 - 8.1 | Doublet of doublets (dd) | ortho JH2-H6 ≈ 2.0 Hz, meta JH2-F ≈ 4.5 Hz |

| H-6 | ~ 7.7 - 7.9 | Doublet of doublets (dd) | ortho JH6-H5 ≈ 8.5 Hz, meta JH6-H2 ≈ 2.0 Hz |

| H-5 | ~ 7.4 - 7.6 | Triplet (t) | ortho JH5-H6 ≈ 8.5 Hz, ortho JH5-Br (not observed), meta JH5-F ≈ 8.5 Hz |

| -OCH₂CH₃ | ~ 4.4 | Quartet (q) | J ≈ 7.1 Hz |

| -OCH₂CH₃ | ~ 1.4 | Triplet (t) | J ≈ 7.1 Hz |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and the specific NMR instrument used.

The ¹³C NMR spectrum provides information on all nine unique carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment. The carbonyl carbon of the ester is typically found in the 160-170 ppm range. The aromatic carbons are observed between 110-165 ppm, with the carbon directly bonded to fluorine (C-3) exhibiting a large one-bond C-F coupling constant (¹JCF), which is a key identifying feature. Other aromatic carbons near the fluorine will show smaller two- or three-bond couplings (²JCF, ³JCF). The carbons of the ethyl group appear in the upfield region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| C=O | ~ 164 | Possible small coupling |

| C-3 | ~ 157 - 160 | ¹JCF ≈ 250 Hz |

| C-1 | ~ 133 | ³JCF ≈ 3 Hz |

| C-5 | ~ 128 | ²JCF ≈ 15 Hz |

| C-6 | ~ 125 | ³JCF ≈ 5 Hz |

| C-2 | ~ 118 | ²JCF ≈ 22 Hz |

| C-4 | ~ 115 | Not expected |

| -OC H₂CH₃ | ~ 62 | No |

| -OCH₂C H₃ | ~ 14 | No |

Note: Predicted values are based on analysis of similar structures and established substituent effects. rsc.orgrsc.org

To confirm the assignments made from 1D NMR and to definitively establish the connectivity of the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, a COSY spectrum would show a clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group. In the aromatic region, a correlation between H-5 and H-6 would be expected, confirming their adjacency. rsc.orglibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. rsc.orglibretexts.org An HSQC spectrum would show cross-peaks connecting:

H-2 to C-2

H-5 to C-5

H-6 to C-6

The -OCH₂- protons to the -OCH₂- carbon

The -CH₃ protons to the -CH₃ carbon This technique is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). rsc.org HMBC is critical for identifying the quaternary (non-protonated) carbons and piecing together the molecular fragments. Key expected HMBC correlations include:

Protons of the ethyl group (-OCH₂- and -CH₃) to the carbonyl carbon (C=O).

H-2 to the carbonyl carbon (C=O), C-4, and C-6.

H-5 to C-1, C-3, and C-4.

H-6 to C-1, C-2, and C-4. These correlations provide unequivocal proof of the substituent positions on the benzene (B151609) ring.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule. For this compound, the molecular formula is C₉H₈BrFO₂. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a natural abundance of approximately 50.7% and 49.3%, respectively. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. chemscene.com

HRMS analysis, often using Electrospray Ionization (ESI) with a Time-of-Flight (TOF) detector, would confirm the theoretical exact mass. pjps.pk

Table of Theoretical Exact Masses for Molecular Ions

| Ion Formula | Isotope Composition | Theoretical Exact Mass (m/z) |

|---|---|---|

| [C₉H₈⁷⁹BrFO₂]⁺ | ⁷⁹Br | 245.9715 |

Electron Ionization (EI) or soft ionization techniques like Electrospray Ionization (ESI) can be used to generate ions for mass analysis. The subsequent fragmentation of the molecular ion provides a "fingerprint" that helps to confirm the structure.

The fragmentation of ethyl esters is well-understood. libretexts.org For this compound, the primary fragmentation pathways are expected to involve the ester group and the halogen substituents.

Plausible Fragmentation Pathways:

Loss of an ethoxy radical (•OC₂H₅): This is a common fragmentation for ethyl esters, leading to the formation of the 4-bromo-3-fluorobenzoyl cation.

[M]⁺ → [C₇H₃BrFO]⁺ + •OC₂H₅ (m/z 201/203)

Loss of CO from the benzoyl cation: This fragment can further lose carbon monoxide.

[C₇H₃BrFO]⁺ → [C₆H₃BrF]⁺ + CO (m/z 173/175)

Loss of an ethyl radical (•C₂H₅): This pathway can also occur.

[M]⁺ → [C₇H₃BrFO₂]⁺ + •C₂H₅ (m/z 217/219)

McLafferty Rearrangement: Loss of ethene (C₂H₄) through a rearrangement involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, resulting in the corresponding carboxylic acid radical cation.

[M]⁺ → [C₇H₄BrFO₂]⁺• + C₂H₄ (m/z 218/220)

Analyzing these characteristic fragments allows for the comprehensive structural verification of this compound.

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and analyze the vibrational modes of a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. For this compound, the IR spectrum provides a unique fingerprint, revealing characteristic absorptions for its constituent parts.

The analysis of the IR spectrum of this compound would involve the identification of several key vibrational bands. The presence of the ester group is typically confirmed by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, expected to appear in the region of 1720-1740 cm⁻¹. Another significant band would be the C-O stretching vibration of the ester, which is usually found between 1250 and 1300 cm⁻¹.

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring typically appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring also influences the spectrum, leading to specific patterns of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as out-of-plane C-H bending vibrations below 900 cm⁻¹.

The presence of halogen substituents is also detectable. The C-F stretching vibration is typically strong and appears in the range of 1000-1400 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 500-650 cm⁻¹ region.

Table 1: Hypothetical Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch (ethyl group) |

| ~1730 | Strong | C=O Carbonyl Stretch (ester) |

| ~1580 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1470 | Medium | C=C Aromatic Ring Stretch |

| ~1280 | Strong | C-O Stretch (ester) |

| ~1200 | Strong | C-F Stretch |

| ~780 | Strong | C-H Out-of-plane Bending |

| ~600 | Medium-Weak | C-Br Stretch |

This table represents expected values and would require experimental verification for precise assignments. Computational methods, such as Density Functional Theory (DFT), can also be employed to calculate the theoretical vibrational frequencies, which can then be compared with experimental data to aid in the detailed assignment of each band. science.gov

X-ray Crystallography for Solid-State Structure Determination

The process would involve growing a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Crystal Packing and Intermolecular Interaction Analysis

The data from X-ray crystallography allows for a detailed analysis of the crystal packing, which is the arrangement of molecules in the crystal lattice. This packing is governed by various intermolecular interactions, which are crucial for the stability of the crystal structure.

For this compound, several types of non-covalent interactions would be anticipated. These include:

Dipole-dipole interactions: Arising from the polar C=O, C-F, and C-Br bonds.

Halogen bonding: The bromine atom could potentially act as a halogen bond donor, interacting with electronegative atoms like oxygen. researchgate.net

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Analysis of the crystal structure would reveal the specific motifs formed by these interactions, such as dimers, chains, or more complex three-dimensional networks. The study of these interactions is critical for understanding the physical properties of the solid material. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts within the crystal structure. eurjchem.com

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₈BrFO₂ |

| Formula Weight | 247.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

Note: The values in this table are hypothetical and represent a plausible scenario for a compound of this type. Experimental determination is required for actual data.

Investigation of Solvatomorphism

Solvatomorphism is the phenomenon where a substance can exist in different crystalline forms (solvates) that incorporate molecules of the crystallization solvent into the lattice. nih.govnih.gov The presence of different solvents during crystallization can lead to the formation of distinct crystal structures with potentially different physical properties.

An investigation into the solvatomorphism of this compound would involve its crystallization from a variety of solvents with different polarities and hydrogen bonding capabilities (e.g., hexane, toluene, ethanol (B145695), acetonitrile, water). Each resulting crystalline solid would be analyzed by techniques such as X-ray powder diffraction (XRPD) to identify if different crystal forms have been produced. If different forms are found, single-crystal X-ray diffraction would be used to determine their unique structures and to understand the role of the solvent molecules in the crystal packing. The study of solvatomorphism is important as the inclusion of solvent can significantly affect properties like stability and solubility. acs.orgresearchgate.net

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of Ethyl 4-bromo-3-fluorobenzoate. These calculations offer a fundamental understanding of the molecule's geometry, stability, and electronic characteristics.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For halogenated benzoates, DFT methods, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(d,p), are commonly used to achieve accurate representations of the molecular and electronic structures. researchgate.net The optimization calculations for this compound would confirm a planar conformation for the benzene (B151609) ring, with the substituents (bromo, fluoro, and ethyl ester groups) positioned to minimize steric hindrance and maximize electronic stability. The electronic structure is defined by the distribution of electrons within the molecule, which is heavily influenced by the electronegative halogen atoms.

Table 1: Predicted Geometrical Parameters of this compound This data is illustrative and based on typical values from DFT calculations for similar structures.

| Parameter | Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length (Ester) | ~1.34 Å |

| C-C-C Bond Angle (Ring) | ~120° |

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.netsemanticscholar.org A smaller gap suggests higher reactivity. rug.nl In a study on the analogous compound Methyl 4-bromo-2-fluorobenzoate, the HOMO and LUMO energy values were calculated to be -6.509 eV and -4.305 eV, respectively, resulting in an energy gap of 2.204 eV. dergipark.org.trresearchgate.net It is expected that this compound would exhibit a similarly moderate energy gap, indicating a balance of stability and reactivity.

Table 2: Predicted Frontier Orbital Energies for this compound Values are based on data for analogous compounds and are for illustrative purposes.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.60 |

| LUMO | -4.40 |

| Energy Gap (ΔE) | 2.20 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. The MEP map illustrates regions of positive and negative electrostatic potential, which are crucial for identifying sites susceptible to electrophilic and nucleophilic attack. dergipark.org.trresearchgate.net For this compound, the MEP surface would show negative potential (typically colored red) concentrated around the highly electronegative oxygen atoms of the carbonyl group, as well as the fluorine and bromine atoms. These regions represent likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, positive potential (blue) would be located around the hydrogen atoms of the ethyl group and the aromatic ring, indicating sites prone to nucleophilic attack. dergipark.org.tr

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Molecular Dynamics and Molecular Docking Studies

Molecular dynamics (MD) and docking simulations are powerful computational techniques used to model the interaction between a small molecule (ligand) and a macromolecular target, such as a protein. These methods are fundamental in drug discovery and design.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net Studies on related compounds provide a template for how this compound might be investigated. For instance, its close analog, Mthis compound, has been studied as a precursor for synthetic retinoids, with docking simulations used to predict binding to retinoic acid receptors (RARs). acs.orgacs.org Similarly, other bromo-fluoro derivatives have been docked into the active sites of enzymes like cyclooxygenases (COX-1/2) and fungal proteins. dergipark.org.trresearchgate.netprolekare.cz These studies typically analyze interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds that stabilize the ligand within the protein's binding pocket.

Table 3: Hypothetical Protein-Ligand Interactions for this compound This table illustrates potential interactions based on the molecule's structure and docking studies of similar compounds.

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residue |

|---|---|---|

| Carbonyl Oxygen | Hydrogen Bond Acceptor | Arginine, Lysine, Serine |

| Fluorine Atom | Hydrogen Bond Acceptor / Halogen Bond | Glycine, Serine |

| Benzene Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| Ethyl Group | Hydrophobic | Leucine, Valine, Isoleucine |

Following initial docking, molecular dynamics (MD) simulations can be employed to refine the binding poses and assess the stability of the protein-ligand complex over time. MD simulations provide a dynamic view of the interactions, accounting for the flexibility of both the ligand and the protein. acs.orgacs.org This analysis is crucial for predicting binding affinity and specificity with greater accuracy. For novel compounds like this compound, such predictive studies are invaluable for guiding synthetic efforts toward molecules with desired biological activities, thereby saving significant time and resources in the drug development pipeline. acs.orgacs.org Computational predictions of binding modes help to rationalize structure-activity relationships and inform the design of next-generation compounds with improved efficacy and selectivity.

Protein-Ligand Interaction Modeling

Analysis of Intermolecular Interactions

The arrangement of molecules in the solid state and their interactions in solution are dictated by a variety of intermolecular forces. For this compound, the presence of halogen atoms (bromine and fluorine), an ester group, and an aromatic ring gives rise to a complex interplay of these forces.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. mdpi.comresearchgate.net This method maps properties onto a unique molecular surface, providing a detailed picture of how a molecule interacts with its neighbors. For this compound, a Hirshfeld surface analysis would reveal the nature and extent of various non-covalent interactions.

The analysis generates a three-dimensional surface around the molecule, color-coded to represent different types of contacts and their relative strengths. The primary interactions expected for this compound include halogen bonding (involving the bromine and fluorine atoms), hydrogen bonding, and van der Waals forces. The presence of both a bromine and a fluorine atom on the benzene ring introduces a degree of asymmetry and electronic complexity that influences the packing of the molecules in the crystalline state. researchgate.net

A typical Hirshfeld surface analysis would involve mapping properties such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds or other strong interactions. nih.gov The analysis also generates two-dimensional fingerprint plots, which summarize the distribution of different types of intermolecular contacts. nih.gov For this compound, these plots would likely show significant contributions from H···H, C···H, O···H, Br···H, and F···H contacts. nih.gov

Table 1: Predicted Major Intermolecular Contacts for this compound from Hirshfeld Surface Analysis.

| Contact Type | Predicted Contribution | Description |

| H···H | High | Represents interactions between hydrogen atoms on adjacent molecules, typically forming a large portion of the surface. nih.govresearchgate.net |

| C···H/H···C | Significant | Arises from the interactions between carbon atoms of the aromatic ring and hydrogen atoms of neighboring molecules. nih.gov |

| O···H/H···O | Significant | Involves the carbonyl oxygen of the ester group acting as a hydrogen bond acceptor. nih.gov |

| Br···H/H···Br | Moderate | Indicates the presence of halogen bonding or weak hydrogen bonding involving the bromine atom. nih.gov |

| F···H/H···F | Moderate | Represents weak hydrogen bonding or other close contacts involving the fluorine atom. researchgate.net |

Beyond the qualitative visualization provided by Hirshfeld surfaces, computational methods can offer a quantitative assessment of the energies associated with specific interactions.

Hydrogen Bonding: The primary hydrogen bond acceptor in this compound is the carbonyl oxygen of the ethyl ester group. It can form weak C–H···O hydrogen bonds with hydrogen atoms from the aromatic ring or the ethyl group of neighboring molecules. researchgate.net The fluorine atom can also act as a weak hydrogen bond acceptor, participating in C–H···F interactions. researchgate.net While generally weaker than conventional hydrogen bonds, these interactions play a crucial role in stabilizing the crystal packing. researchgate.net Computational programs can calculate the interaction energies of these bonds, which are typically in the range of 1-4 kcal/mol.

Aromatic Stacking Interactions: The planar phenyl ring of this compound can engage in π–π stacking interactions with adjacent molecules. researchgate.net The nature of these interactions (e.g., parallel-displaced or T-shaped) is influenced by the electrostatic potential of the aromatic ring, which is in turn affected by the electron-withdrawing halogen substituents. The bromine and fluorine atoms can also participate in halogen-π interactions. researchgate.net The stabilization energy from these stacking interactions can be calculated using high-level quantum mechanical methods.

Table 2: Predicted Interaction Energies for Key Non-Covalent Interactions in this compound.

| Interaction Type | Interacting Groups | Predicted Energy (kcal/mol) |

| Weak Hydrogen Bond | C–H···O | 1.5 - 3.5 |

| Weak Hydrogen Bond | C–H···F | 0.5 - 2.0 |

| π–π Stacking | Phenyl Ring ··· Phenyl Ring | 2.0 - 5.0 |

| Halogen Bonding | C–Br···O | 1.0 - 3.0 |

Hirshfeld Surface Analysis for Non-Covalent Interactions

Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving this compound.

For any proposed reaction pathway, computational methods can be used to locate and characterize the structures of all stationary points, including reactants, products, intermediates, and transition states. acs.org For example, in a nucleophilic aromatic substitution reaction, where a nucleophile replaces the bromine or fluorine atom, density functional theory (DFT) calculations can be employed to model the potential energy surface.

This would involve identifying key intermediates, such as the Meisenheimer complex, a resonance-stabilized anionic intermediate formed by the addition of the nucleophile to the aromatic ring. The calculations would also locate the transition state structures that connect the reactants to the intermediates and the intermediates to the products. acs.org The geometric parameters and vibrational frequencies of these structures provide crucial information for understanding the reaction pathway.

For instance, in a comparative study of nucleophilic substitution at the C-Br versus the C-F bond, computational analysis could predict which substitution is kinetically and thermodynamically favored under specific conditions. ossila.com Such studies often reveal that while the C-F bond is stronger, the fluorine substituent can activate the ring towards substitution at other positions.

Table 3: Hypothetical Calculated Energy Profile for a Nucleophilic Aromatic Substitution Reaction.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Meisenheimer Intermediate | +5.8 |

| Transition State 2 | +12.5 |

| Products | -10.3 |

Certain reactions may proceed through electron transfer mechanisms. For example, reduction reactions of this compound could involve an initial single-electron transfer (SET) from a reducing agent to the molecule. The Bouveault-Blanc reduction, which uses sodium metal to reduce esters to alcohols, is a classic example of a reaction proceeding through electron transfer. alfa-chemistry.com

Computational studies can investigate the feasibility of such pathways by calculating the electron affinity of the molecule and mapping the spin density of the resulting radical anion. alfa-chemistry.com The distribution of spin density would indicate the most likely sites for subsequent chemical reactions. In the case of this compound, the aromatic ring and the carbonyl group are the primary electron-accepting sites.

Applications As a Versatile Synthetic Intermediate

Role in Pharmaceutical and Agrochemical Synthesis

The presence of fluorine and bromine atoms in the structure of Ethyl 4-bromo-3-fluorobenzoate and its analogs is crucial for their application in life sciences. Fluorine can enhance metabolic stability and binding affinity of molecules to biological targets, while the bromine atom serves as a convenient handle for further chemical modifications through cross-coupling reactions. smolecule.comsmolecule.com This dual functionality makes it a key component in the synthesis of both pharmaceuticals and agrochemicals. indiamart.com

This compound serves as a fundamental building block in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs). ossila.com Its structure is a key component for creating scaffolds for drug candidates that target specific enzymes or receptors. For instance, related bromo-fluoro-benzoate derivatives are utilized as intermediates in the synthesis of potential non-steroidal anti-inflammatory drugs (NSAIDs) and anti-cancer agents. The compound can be modified through reactions like nucleophilic substitution or hydrolysis of the ester group, followed by coupling with other molecules to build the final complex API. tandfonline.comvulcanchem.com For example, a structurally similar compound, ethyl 4-(2-bromoethoxy)-3-fluorobenzoate, has been used in the synthesis of potent inhibitors of cytosolic phospholipase A2α, an enzyme implicated in inflammatory processes. tandfonline.com

The utility of this compound extends to the synthesis of a wide range of biologically active molecules.

Kinase Inhibitors: Halogenated benzoic acids, which can be derived from their corresponding esters like this compound, are known building blocks for kinase inhibitors. Kinase inhibitors are a critical class of drugs, particularly in oncology, that function by blocking the action of protein kinases. The core structure provided by the fluorobenzoate moiety is often essential for the molecule's ability to fit into the active site of the target kinase.

Anti-cancer Agents: Derivatives of bromo-fluorobenzoates are instrumental in developing novel anti-cancer therapies. For example, tert-butyl 4-bromo-3-fluorobenzoate, a related compound, is used in synthesizing potential antitumor agents. smolecule.com The unique electronic properties conferred by the halogen atoms can enhance the molecule's interaction with biological targets within cancer cells. smolecule.com

Herbicides: In the agrochemical sector, this compound and its analogs are employed as intermediates in the synthesis of herbicides. smolecule.com The specific arrangement of substituents on the aromatic ring is crucial for the herbicidal activity, allowing for the development of selective agents that target weeds without harming crops.

| Biologically Active Molecule Class | Role of Bromo-Fluorobenzoate Intermediate | Reference |

| Kinase Inhibitors | Serves as a core scaffold for building the inhibitor molecule. | |

| Anti-cancer Agents | Used in the synthesis of compounds targeting cancer cells. | smolecule.com |

| Herbicides | Acts as a key building block for active herbicidal compounds. | smolecule.com |

Precursor in Active Pharmaceutical Ingredient (API) Development

Application in Advanced Materials Science

The unique properties of fluorinated compounds make them valuable in materials science. This compound serves as a building block for specialized materials where properties like thermal stability and chemical resistance are important. chemimpex.com

Analogues of this compound are used in the development of advanced polymers and coatings. chemimpex.com The incorporation of the fluorinated aromatic ring into a polymer backbone can significantly enhance the material's properties. For instance, similar fluorinated aromatic compounds are utilized in creating liquid crystals, fluorescent materials, and electronic materials. vulcanchem.com The bromine atom also allows for post-polymerization modification, enabling the synthesis of functional polymers with tailored characteristics.

Research and Development as a Key Reagent in Organic Synthesis

This compound is a valuable reagent in research and development, particularly in the field of organic synthesis. The bromine atom on the aromatic ring makes the compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. ossila.comvulcanchem.com These reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds, allowing chemists to assemble complex molecular architectures from simpler precursors. The reactivity of the bromo-substituent enables the introduction of a wide variety of functional groups at that position. A related compound, ethyl 3-fluorobenzoate, has been shown to be effective in cobalt-catalyzed cross-coupling reactions. uni-muenchen.de

Structure-Activity Relationship (SAR) Studies of Derived Compounds

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the potency and selectivity of drug candidates. In these studies, chemists systematically modify a lead compound's structure and evaluate how these changes affect its biological activity.

Design and Synthesis of Analogues for Biological Evaluation

The strategic placement of reactive groups makes this compound an ideal starting material for synthesizing libraries of analogues for biological screening. A prominent application is in the creation of novel heterocyclic compounds with potential therapeutic activities.

One key synthetic strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide of this compound with an amine. This method has been successfully employed in the synthesis of N3-acyl-N5-aryl-3,5-diaminoindazole analogues designed as potential anti-cancer agents. nih.gov

In a typical reaction sequence, this compound is reacted with an amino-indazole core structure in the presence of a palladium catalyst (like Pd₂(dba)₃), a phosphine (B1218219) ligand (like (R)-BINAP), and a base (like sodium tert-butoxide). nih.gov This step attaches the 4-bromo-3-fluorobenzoyl moiety to the indazole scaffold. Following this coupling, the ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (B78521) (LiOH). nih.gov This carboxylic acid functionality then serves as an anchor point for further diversification, for instance, through amide coupling reactions with various amines to generate a library of final compounds. nih.gov

Table 1: Synthesis Steps for Diaminoindazole Analogues

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Buchwald-Hartwig Amination | This compound, Amino-indazole, Pd₂(dba)₃, (R)-BINAP, NaOtBu | 4-{3-[2-(4-Ethoxyphenyl)acetylamino]-1-trityl-1H-indazol-5-ylamino}-3-fluorobenzoic acid ethyl ester |

| 2 | Ester Hydrolysis | Lithium hydroxide (LiOH) | 4-{3-[2-(4-Ethoxyphenyl)acetylamido]-1-trityl-1H-indazol-5-ylamino}-3-fluorobenzoic acid |

Data sourced from a study on anti-head and neck cancer agents. nih.gov

This systematic approach allows medicinal chemists to generate a diverse set of molecules from a single, versatile starting material, which can then be evaluated for their biological efficacy.

Impact of Structural Modifications on Functional Properties

The true utility of this compound as a synthetic intermediate is realized when the resulting analogues are evaluated, and structure-activity relationships (SAR) are established. SAR studies investigate how specific structural changes in a molecule affect its biological function, providing critical insights for designing more potent and selective drugs.

In the case of the N3-acyl-N5-aryl-3,5-diaminoindazole analogues synthesized from this compound, in vitro anti-proliferative assays against human cancer cell lines revealed clear SAR trends. nih.gov The study demonstrated that modifications to the substituents on the N5-aryl group—the part originating from this compound—could fine-tune the potency and selectivity of the compounds against different cancer cell lines. nih.gov

For example, after the initial synthesis, various amines were used in the final amide coupling step, leading to a series of derivatives. One derivative, designated as compound 9a , which incorporated a specific amine, was identified as the most potent compound in the series. nih.gov Other analogues, such as 9b , 9c , and 9d , exhibited lower potency but demonstrated increased selectivity for certain cell lines. Notably, compound 9b was found to be highly selective for the AMC-HN3 head and neck cancer cell line. nih.gov

Table 2: Biological Activity of Selected Diaminoindazole Analogues

| Compound | Modification from Parent Structure | Biological Activity Highlight |

|---|---|---|

| 9a | Specific amide substituent at the carboxyl group | Most potent anti-proliferative activity against tested cancer cell lines. nih.gov |

| 9b | Different amide substituent from 9a | Lower potency but high selectivity for the AMC-HN3 cell line. nih.gov |

| 9c & 9d | Further variations of the amide substituent | Lower potency with increased selectivity. nih.gov |

These findings underscore the importance of the 3-fluoro-4-aminobenzoic acid moiety, derived from this compound, as a scaffold that allows for strategic modifications. The fluorine atom itself is a critical feature; its high electronegativity and small size can influence molecular conformation, membrane permeability, and metabolic stability, often leading to enhanced biological activity compared to non-fluorinated analogues. smolecule.com The ability to systematically alter the groups attached to this core structure enables the optimization of a drug candidate's functional properties, turning initial "hits" from biological screening into more refined "leads" with therapeutic potential.

Sustainable Chemistry and Green Synthesis Aspects

Development of Environmentally Benign Synthetic Routes

Traditional synthetic routes for halogenated benzoic acid derivatives often involve harsh reagents and generate significant waste. The pursuit of greener alternatives for the synthesis of Ethyl 4-bromo-3-fluorobenzoate centers on several key principles of green chemistry, including the use of less hazardous chemical syntheses and designing for energy efficiency.

One promising approach involves the enzymatic or biocatalytic dearomatization of benzoic acid derivatives. almacgroup.com While not a direct synthesis of the target molecule, the use of enzymes like benzoate (B1203000) dioxygenase (BZDO) to create functionalized diols from substituted benzoic acids showcases a move towards milder reaction conditions and the use of renewable resources. almacgroup.com This biocatalytic method operates in aqueous media and avoids the use of toxic heavy metals often employed in traditional aromatic substitutions.

Another area of development is the use of safer and more selective brominating agents. Traditional bromination often employs elemental bromine, which is highly toxic and corrosive. The use of reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in solvents like acetic acid provides a more controlled and less hazardous alternative for the bromination of related fluorinated aromatics. researchgate.net Research into solid-supported reagents and catalysts is also a key strategy to simplify purification processes and reduce solvent usage.

Catalyst and Reagent Efficiency in Production

The efficiency of catalysts and reagents is a critical factor in the sustainability of a chemical process. High catalytic turnover numbers and the use of reagents in stoichiometric rather than excess amounts are hallmarks of an efficient synthesis.

In the context of synthesizing precursors to this compound, significant strides have been made in catalytic cross-coupling reactions. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are instrumental in forming carbon-carbon bonds. smolecule.comorgsyn.org The development of highly active catalysts like PEPPSI-IPr allows for low catalyst loadings (e.g., 1 mol%), which reduces the cost and the environmental burden associated with residual metal contamination. orgsyn.org

The choice of solvent also plays a crucial role. The move towards greener solvents, such as ionic liquids or even water, is a key area of research. researchgate.net For example, the synthesis of related benzothiazoles has been demonstrated in an ionic liquid/water system, which offers advantages in terms of recyclability and reduced volatility. researchgate.net

Waste Minimization and Resource Recovery

Waste minimization and resource recovery are central tenets of a circular economy and are increasingly being applied to chemical manufacturing. moeveglobal.comclimate-kic.org In the synthesis of this compound, this involves a holistic approach to the entire process, from raw material sourcing to final product purification.

One significant source of waste in traditional synthesis is the use of protecting groups and multiple reaction steps. The development of one-pot synthesis methodologies, where multiple transformations occur in a single reaction vessel, can significantly reduce waste by eliminating the need for intermediate isolation and purification steps. researchgate.net

Furthermore, the recovery and reuse of catalysts and solvents are critical. The use of heterogeneous catalysts or catalysts immobilized on solid supports can facilitate their separation from the reaction mixture and subsequent reuse. Similarly, the selection of solvents with favorable physical properties can enable efficient recovery through distillation or other separation techniques. The concept of biorefineries, which aim for the integral use of all components of a raw material, provides a model for how chemical production can be made more sustainable. mdpi.com

Comparison with Traditional Synthetic Methodologies for Environmental Impact

A comparative analysis of traditional versus green synthetic methodologies for compounds like this compound reveals a significant reduction in environmental impact with the adoption of greener approaches. Key metrics for comparison include the E-factor (mass of waste per mass of product) and atom economy.

| Parameter | Traditional Synthesis | Green Synthesis |

| Reagents | Often uses hazardous reagents like elemental bromine and strong acids. | Employs safer alternatives like DBDMH and biocatalysts. almacgroup.comresearchgate.net |

| Solvents | Typically relies on volatile organic compounds (VOCs). | Focuses on greener solvents like water, ionic liquids, or solvent-free conditions. researchgate.net |

| Catalysts | May use stoichiometric amounts of Lewis acids or heavy metal catalysts with low turnover. | Utilizes highly efficient catalysts at low loadings, often with recovery and reuse. orgsyn.org |

| Waste Generation | High E-factor due to multi-step processes and use of excess reagents. | Lower E-factor through one-pot syntheses and improved atom economy. researchgate.netnso-journal.org |

| Energy Consumption | Often requires high temperatures and pressures. | Aims for milder reaction conditions, sometimes at ambient temperature. researchgate.net |

This table provides a generalized comparison and specific values will vary depending on the exact synthetic route.

Traditional methods for the synthesis of related fluorinated and brominated aromatics often involve nitration followed by reduction, diazotization, and Sandmeyer reactions, which generate significant amounts of acidic and inorganic waste. In contrast, modern catalytic methods and biocatalytic approaches offer pathways with higher atom economy and reduced environmental footprints. almacgroup.com The shift towards sustainable practices in the chemical industry is not only an environmental imperative but also a driver for innovation and economic efficiency. europa.eumoeveglobal.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 4-bromo-3-fluorobenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Buchwald-Hartwig amination employs this compound with amines using Pd₂(dba)₃, (R)-BINAP, and sodium tert-butoxide in refluxing toluene (6 h, N₂ atmosphere), yielding ~60% after purification . Microwave-assisted Suzuki-Miyaura coupling with potassium isopropenyltrifluoroborate in isopropanol (120°C, PdCl₂(dppf)) is a faster alternative but may require post-reaction purification due to impurities . Key variables include catalyst loading (0.5–5 mol%), solvent polarity, and temperature.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine’s deshielding effect at C3, bromine at C4).

- X-ray Crystallography : SHELXL refinement resolves crystal structures, but disordered bromine/fluorine atoms may require constraints. High-resolution data (>0.8 Å) improves accuracy .

- Mass Spectrometry : HRMS (ESI/TOF) confirms molecular weight (C₉H₈BrFO₂: theoretical 260.97 g/mol).

Q. What are the primary applications of this compound in pharmaceutical research?

- Methodological Answer : It serves as a key intermediate in synthesizing anticancer agents. For example, coupling with 3,5-diaminoindazole derivatives via Buchwald-Hartwig amination yields compounds with anti-proliferative activity (IC₅₀ ~10 µM in HeLa cells) . The bromine and fluorine substituents enhance binding to hydrophobic enzyme pockets, while the ester group allows further functionalization (e.g., hydrolysis to carboxylic acids).

Advanced Research Questions

Q. How can structural modifications of this compound improve its bioactivity, and what analytical tools validate these changes?

- Methodological Answer :

- Modifications : Replace the ethyl ester with methyl or tert-butyl groups to alter lipophilicity. Introduce sulfonamide or cyano groups at C5 to enhance hydrogen bonding .

- Validation :

- SAR Studies : Test modified analogs against cancer cell lines (e.g., HeLa, A549) and compare IC₅₀ values .

- Docking Simulations : Use AutoDock Vina to predict interactions with target proteins (e.g., EGFR kinase).

- Metabolic Stability Assays : LC-MS monitors degradation in liver microsomes.

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 20 µM) may arise from:

- Purity : HPLC (>95% purity) ensures consistent results.

- Assay Conditions : Standardize cell culture media, incubation time, and SRB staining protocols .

- Substituent Effects : Compare meta/para-substituted analogs to isolate electronic vs. steric contributions .

Q. How can researchers mitigate challenges in crystallizing this compound for X-ray studies?

- Methodological Answer :

- Crystallization : Use slow vapor diffusion with hexane/ethyl acetate. Bromine’s heavy atom effect aids phasing but may cause twinning.

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned data. For disordered atoms (e.g., ethyl group), use PART/SUMP constraints .

Q. What safety protocols are critical when handling this compound and its intermediates?

- Methodological Answer :

- Hazard Mitigation : Brominated intermediates (e.g., 4-bromo-3-fluorobenzyl bromide) require fume hoods, nitrile gloves, and spill trays .

- Waste Disposal : Neutralize reaction mixtures with NaHCO₃ before aqueous disposal.

- Storage : Keep at –20°C under inert gas (Ar) to prevent ester hydrolysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.